2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This compound features a unique molecular structure that includes a fluorinated aromatic system and a cyclopropyl group, which may enhance its pharmacological properties. Understanding its synthesis, molecular characteristics, reactions, and applications can provide insights into its potential use in drug development.
The compound is classified under the category of phenylacetamides and fluorinated compounds, which are known for their diverse biological activities. The specific IUPAC name for this compound is 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, indicating its complex structure involving fluorine substitution on aromatic rings and an acetamide functional group. The molecular formula is , with significant interest in its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies .
The synthesis of 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves several synthetic steps. One common approach starts with the reaction of 2-fluorophenol with an appropriate acylating agent to form a phenoxyacetate intermediate. This intermediate is then reacted with cyclopropylmethylamine to yield the final product.
The molecular structure of 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can be represented as follows:
InChI=1S/C18H17F2NO2/c19-14-3-1-13(2-4-14)18(9-10-18)12-21-17(22)11-23-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,22)
This structure highlights the presence of two fluorinated phenyl groups and an acetamide linkage, which may contribute to the compound's biological activity.
The compound has a molecular weight of approximately 325.33 g/mol, with specific physical properties that may influence its solubility and reactivity in biological systems .
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to explore derivatives with enhanced biological activities.
The mechanism of action for 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity to these targets can lead to alterations in their activity, potentially resulting in therapeutic effects such as anti-inflammatory or anticancer activities. The exact pathways depend on the target molecules involved .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
The compound has several potential applications:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3